The Pyrazolo[3,4-d]pyrimidine Scaffold: A Technical Guide to its Mechanism of Kinase Inhibition, Featuring 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Technical Guide to its Mechanism of Kinase Inhibition, Featuring 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent and selective kinase inhibitors for oncology and other therapeutic areas. Its structural resemblance to the endogenous ATP purine ring makes it a privileged scaffold for competitive inhibition of a wide array of protein kinases. This in-depth technical guide elucidates the core mechanism of action of pyrazolo[3,4-d]pyrimidine-based inhibitors, with a specific focus on the foundational molecule, 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine. We will explore its binding modalities, the structural basis for its inhibitory activity, and the key experimental workflows employed to characterize its function. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of kinase inhibitors.
Introduction: The Rise of Pyrazolo[3,4-d]pyrimidines in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The pyrazolo[3,4-d]pyrimidine nucleus has emerged as a highly successful scaffold in the design of kinase inhibitors due to its bioisosteric similarity to the adenine core of ATP.[3][4][5] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to function as ATP-competitive inhibitors, effectively blocking the phosphotransferase activity of target kinases.[3][6] The versatility of this scaffold allows for chemical modifications at various positions, enabling the development of inhibitors with high potency and selectivity against specific kinases.[3] Numerous pyrazolo[3,4-d]pyrimidine-based drugs have entered clinical trials, with some, like the BTK inhibitor ibrutinib, receiving regulatory approval for the treatment of various cancers.[3]
The compound 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine serves as a key synthetic intermediate for a multitude of more complex and potent kinase inhibitors. Understanding its fundamental mechanism of action provides a crucial foundation for the rational design of next-generation therapeutics.
Core Mechanism of Action: Competitive ATP Inhibition
The primary mechanism by which 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives inhibit kinase activity is through competitive binding to the ATP-binding pocket of the kinase domain.[3][6] This interaction prevents the binding of the natural substrate, ATP, thereby halting the phosphorylation of downstream protein substrates and disrupting the associated signaling cascade.
The Privileged Scaffold: Hinge Binding and Key Interactions
The pyrazolo[3,4-d]pyrimidine core is adept at forming critical hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain.[6] These hydrogen bonds are a defining feature of Type I kinase inhibitors and are crucial for anchoring the inhibitor in the active site.[1] Molecular modeling studies of various pyrazolo[3,4-d]pyrimidine derivatives consistently show the pyrazole nitrogen and the pyrimidine nitrogen forming hydrogen bonds with backbone amide and carbonyl groups of hinge residues, such as methionine and glutamic acid in BRK.[6]
Caption: Generalized binding mode of a pyrazolo[3,4-d]pyrimidine inhibitor.
The substituents on the pyrazolo[3,4-d]pyrimidine core, such as the dichloro and methyl groups in 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, play a significant role in dictating the inhibitor's potency and selectivity. These groups often extend into hydrophobic pockets within the ATP-binding site, forming favorable van der Waals interactions that enhance binding affinity.[1] The specific nature and positioning of these substituents can be tailored to exploit unique features of the target kinase's active site, thereby achieving selectivity over other kinases.
Target Kinase Families
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold has led to the development of inhibitors targeting a wide range of kinase families, including:
-
Tyrosine Kinases:
-
Serine/Threonine Kinases:
The specific kinase or kinases inhibited by a particular pyrazolo[3,4-d]pyrimidine derivative are determined by the nature and arrangement of the substituents on the core scaffold.
Experimental Workflows for Characterization
A robust and multi-faceted experimental approach is essential to fully characterize the mechanism of action of a kinase inhibitor like 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Biochemical Assays: Quantifying Kinase Inhibition
The initial step in characterizing a potential kinase inhibitor is to determine its potency and selectivity through in vitro biochemical assays.
3.1.1. Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this experiment.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine) in a suitable solvent (e.g., DMSO).
-
Prepare a kinase buffer containing ATP and a specific peptide or protein substrate for the target kinase.
-
Reconstitute the recombinant active kinase enzyme in the appropriate buffer.
-
-
Assay Plate Setup:
-
Serially dilute the test compound to create a range of concentrations.
-
Add the diluted compound, kinase, and substrate to the wells of a microtiter plate.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
-
Detection and Analysis:
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Using commercial kits that measure the amount of ATP remaining after the kinase reaction.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
3.1.2. Kinase Selectivity Profiling
To assess the specificity of the inhibitor, it is crucial to screen it against a broad panel of kinases. This helps to identify potential off-target effects and provides insights into the inhibitor's selectivity profile. This is often performed by specialized contract research organizations (CROs) using large, commercially available kinase panels.
Cell-Based Assays: Assessing Cellular Activity
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are necessary to evaluate the compound's activity in a more physiologically relevant context.
3.2.1. Cellular Proliferation/Viability Assay
This assay measures the effect of the inhibitor on the growth and viability of cancer cell lines that are known to be dependent on the target kinase.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture the desired cancer cell line in the appropriate growth medium.
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
Assess cell viability using a colorimetric or fluorometric assay, such as:
-
MTT assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures intracellular ATP levels.
-
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
3.2.2. Target Engagement and Downstream Signaling Analysis (Western Blotting)
To confirm that the inhibitor is engaging its intended target within the cell and modulating its downstream signaling pathway, Western blotting is a standard technique.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the inhibitor at various concentrations and for different time points.
-
Lyse the cells to extract total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a key downstream substrate.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Probe for the total protein levels of the target kinase and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Analysis:
-
Quantify the band intensities to determine the extent of inhibition of phosphorylation.
-
Caption: Workflow for Western blot analysis of kinase inhibitor effects.
Structural Biology and Molecular Modeling: Visualizing the Interaction
To gain a detailed understanding of how 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine and its analogs bind to their target kinases, structural biology techniques and computational modeling are invaluable.
-
X-ray Crystallography: Co-crystallization of the inhibitor with the target kinase provides a high-resolution, three-dimensional structure of the complex, revealing the precise binding mode and key intermolecular interactions.
-
Molecular Docking and Dynamics Simulations: In the absence of a crystal structure, computational methods can be used to predict the binding pose of the inhibitor in the kinase active site and to study the dynamics of the interaction.[6][17][18]
Structure-Activity Relationship (SAR) Insights
While 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a foundational structure, extensive SAR studies on its derivatives have provided key insights into optimizing its inhibitory activity:
-
Substitutions at the 4-position: The chlorine at the 4-position is a common site for modification. Replacing it with various amine-containing moieties has been a successful strategy for enhancing potency and modulating selectivity.[16] For instance, the introduction of anilino groups at this position has been shown to improve CDK2 inhibitory activity.[16]
-
Modifications at the 6-position: The methyl group at the 6-position can also be varied to probe different regions of the ATP-binding pocket.
-
N-1 Substitution: Substitution at the N-1 position of the pyrazole ring can influence the orientation of the inhibitor in the active site and its overall physicochemical properties. In some cases, unsubstituted N-1 compounds have shown higher potency.[16]
Conclusion
The 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold represents a cornerstone in the development of ATP-competitive kinase inhibitors. Its inherent ability to form key hydrogen bonds with the kinase hinge region, coupled with the tunable nature of its substituents, has made it a highly successful platform for the design of targeted therapies. A comprehensive understanding of its mechanism of action, facilitated by the experimental workflows outlined in this guide, is paramount for the continued development of novel and effective kinase inhibitors for a multitude of human diseases. The principles discussed herein provide a solid foundation for researchers and drug developers working with this privileged and impactful chemical scaffold.
References
-
Ismail, N. S. M., Ali, E. M. H., Ibrahim, D. A., Serya, R. A. T., & El Ella, D. A. A. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 20-30. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. (n.d.). Retrieved from [Link]
-
Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC. (n.d.). Retrieved from [Link]
-
Modeling of cyclin-dependent kinase inhibition by 1H-pyrazolo[3,4-d]pyrimidine derivatives using artificial neural network ensembles - PubMed. (2005). Journal of Chemical Information and Modeling, 45(6), 1884–1895. [Link]
-
Yang, L.-L., Li, G.-B., Ma, S., Zou, C., Zhou, S., Sun, Q.-Z., … Yang, S.-Y. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641–1655. [Link]
-
Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo | Journal of Medicinal Chemistry - ACS Publications. (2013). Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]
-
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. (n.d.). Retrieved from [Link]
-
Synthesis and structure–activity relationship study of pyrazolo[3,4- d ]pyrimidines as tyrosine kinase RET inhibitors - Sci-Hub. (n.d.). Retrieved from [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing. (2024). RSC Medicinal Chemistry. [Link]
-
Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry. (2021). Arabian Journal of Chemistry, 14(11), 103413. [Link]
-
Wang, C., Liu, H., Song, Z., Ji, Y., Xing, L., Peng, X., … Zhang, A. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2544–2548. [Link]
-
Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation - RSC Publishing. (n.d.). Retrieved from [Link]
-
Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor - MDPI. (2021). Molecules, 26(19), 5971. [Link]
-
Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) - Frontiers. (n.d.). Retrieved from [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing. (2022). RSC Medicinal Chemistry. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.). Retrieved from [Link]
-
Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. - ResearchGate. (n.d.). Retrieved from [Link]
-
Kim, D. C., Lee, Y. J., Kim, J., Lee, J. Y., & Lee, S. K. (2003). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. European Journal of Medicinal Chemistry, 38(5), 525–532. [Link]
-
Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme | ACS Medicinal Chemistry Letters. (2020). ACS Medicinal Chemistry Letters, 11(4), 481-487. [Link]
-
3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders - ACS Publications. (2022). Journal of Medicinal Chemistry, 65(14), 9663-9683. [Link]
-
Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. (n.d.). Retrieved from [Link]
-
Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives - SciSpace. (n.d.). Retrieved from [Link]
-
A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold. (2026). Journal of Advanced Pharmacy Research. [Link]
-
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors | ACS Medicinal Chemistry Letters. (2016). ACS Medicinal Chemistry Letters, 7(6), 613-618. [Link]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (n.d.). Retrieved from [Link]
-
Nasser S.M. Ismail, Eslam M.H. Ali, Diaa A. Ibrahim, Rabah A.T. Serya, Dalal A. Abou El Ella. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 20-30. [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - MDPI. (2023). Molecules, 28(19), 7000. [Link]
-
Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells - PMC. (n.d.). Retrieved from [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: - Semantic Scholar. (2022). RSC Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 8. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sci-Hub. Synthesis and structure–activity relationship study of pyrazolo[3,4- d ]pyrimidines as tyrosine kinase RET inhibitors / Bioorganic & Medicinal Chemistry Letters, 2017 [sci-hub.box]
- 13. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modeling of cyclin-dependent kinase inhibition by 1H-pyrazolo[3,4-d]pyrimidine derivatives using artificial neural network ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor [mdpi.com]
